molecular formula C8H12BrClN2O2S2 B13959625 (R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride

(R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B13959625
M. Wt: 347.7 g/mol
InChI Key: VRZDWCACAHJRJB-FYZOBXCZSA-N
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Description

®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a sulfonyl group attached to a bromothiophene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Thiophene is brominated to yield 5-bromothiophene.

    Sulfonylation: The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.

    Pyrrolidine Formation: The sulfonylated bromothiophene is then reacted with a suitable amine to form the pyrrolidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the sulfonyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
  • ®-1-((5-fluorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
  • ®-1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride

Uniqueness

Compared to similar compounds, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it a unique and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C8H12BrClN2O2S2

Molecular Weight

347.7 g/mol

IUPAC Name

(3R)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-4-3-6(10)5-11;/h1-2,6H,3-5,10H2;1H/t6-;/m1./s1

InChI Key

VRZDWCACAHJRJB-FYZOBXCZSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(S2)Br.Cl

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=C(S2)Br.Cl

Origin of Product

United States

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